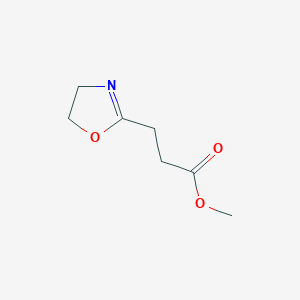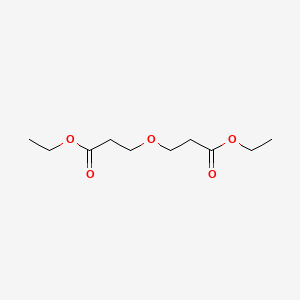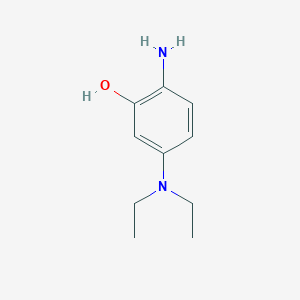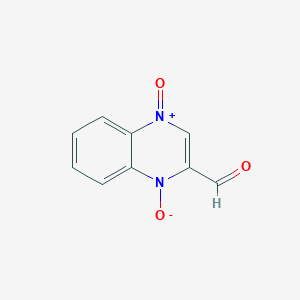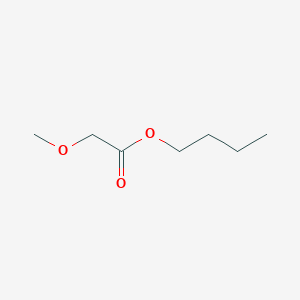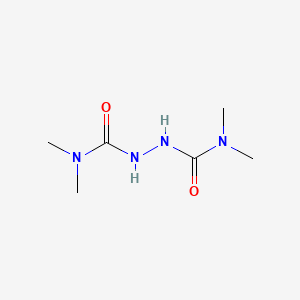
2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid
描述
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is a chemical compound with the molecular formula C10H16N2O8. It is a type of aminopolycarboxylic acid, which means it contains multiple carboxyl groups and amino groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid typically involves the reaction of butane-1,4-diamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its most notable reaction.
Substitution: The carboxyl groups can undergo substitution reactions with other chemical groups.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form smaller fragments.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products Formed
Chelation: Metal-chelate complexes.
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Smaller carboxylic acids and amines.
科学研究应用
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Employed in biochemical assays to stabilize enzymes and other proteins by removing metal ions that could cause degradation.
Medicine: Used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Utilized in various industrial processes, such as water treatment, to remove metal contaminants.
作用机制
The primary mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxyl and amino groups. This chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms to the metal ion, forming a ring-like structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another aminopolycarboxylic acid with similar chelating properties.
Diethylenetriaminepentaacetic acid (DTPA): A related compound with additional carboxyl groups, providing stronger chelating ability.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxyl groups.
Uniqueness
2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is unique due to its specific structure, which provides a balance between chelating strength and stability. Unlike EDTA, which has a more rigid structure, this compound offers greater flexibility in forming complexes with a wider range of metal ions. Additionally, its synthesis and industrial production methods are optimized for high yield and purity, making it a valuable compound in various applications.
属性
IUPAC Name |
2-[4-[bis(carboxymethyl)amino]butyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)5-13(6-10(17)18)3-1-2-4-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMXAFGAUMQPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280745 | |
| Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-13-6 | |
| Record name | BDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 18486 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


